molecular formula C15H21NO2 B2802104 3-Ethyl-3-(3-methoxyphenyl)azepan-2-one CAS No. 71556-83-7

3-Ethyl-3-(3-methoxyphenyl)azepan-2-one

Cat. No.: B2802104
CAS No.: 71556-83-7
M. Wt: 247.338
InChI Key: QHRHMXLAEBLVPG-UHFFFAOYSA-N
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Description

3-Ethyl-3-(3-methoxyphenyl)azepan-2-one is a seven-membered lactam (azepan-2-one) featuring an ethyl group and a 3-methoxyphenyl substituent at the 3-position of the ring. For example, compounds like 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one (MW: 247.34 g/mol) share a similar backbone but differ in substituents, highlighting the role of functional groups in modulating reactivity and biological activity .

Properties

IUPAC Name

3-ethyl-3-(3-methoxyphenyl)azepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-3-15(9-4-5-10-16-14(15)17)12-7-6-8-13(11-12)18-2/h6-8,11H,3-5,9-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRHMXLAEBLVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCCNC1=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3-(3-methoxyphenyl)azepan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dichloromethane to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 3-Ethyl-3-(3-methoxyphenyl)azepan-2-one may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-(3-methoxyphenyl)azepan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Ethyl-3-(3-methoxyphenyl)azepan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Ethyl-3-(3-methoxyphenyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Azepanone Core

a) 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one
  • Structure : Differs by replacing the methoxy group with a hydroxyl group on the phenyl ring and introducing a methyl group on the lactam nitrogen.
  • Molecular weight: 247.34 g/mol .
  • Activity: Hydroxyl-substituted azepanones, such as 1-(4-hydroxy-5-isopropyl-2-methylbenzyl)azepan-2-one, exhibit significant antioxidant effects comparable to butylated hydroxytoluene (BHT) .
b) 3-Ethyl-3-(3-methoxyphenyl)-1-methylazepan-2-one
  • Structure : Includes an N-methyl group absent in the target compound.
  • Impact : N-methylation may alter solubility and pharmacokinetics by reducing hydrogen-bonding capacity.

Azepanone Derivatives with Modified Aromatic Substituents

a) 1-(4-Hydroxy-5-isopropyl-2-methylbenzyl)azepan-2-one
  • Structure : Features a bulky isopropyl group and hydroxyl-substituted benzyl moiety.
  • Activity : Demonstrates potent antioxidant activity (IC₅₀ ≈ BHT) due to the hydroxyl group’s ability to scavenge free radicals .
b) Methoxmetamine (2-(3-methoxyphenyl)-2-(methylamino)cyclohexan-1-one)
  • Structure: Cyclohexanone core with methoxyphenyl and methylamino groups.

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
3-Ethyl-3-(3-methoxyphenyl)azepan-2-one C₁₅H₁₉NO₂ ~261.34* 3-Ethyl, 3-methoxyphenyl Lipophilic, potential CNS activity
3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one C₁₆H₂₁NO₂ 247.34 3-Hydroxyphenyl, N-methyl Higher polarity, antioxidant
1-(4-Hydroxy-5-isopropyl-2-methylbenzyl)azepan-2-one C₁₈H₂₅NO₂ 287.39 Hydroxybenzyl, isopropyl Antioxidant (IC₅₀ ≈ BHT)

*Calculated based on analog data .

Biological Activity

3-Ethyl-3-(3-methoxyphenyl)azepan-2-one is a synthetic compound belonging to the azepane class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The molecular formula of 3-Ethyl-3-(3-methoxyphenyl)azepan-2-one is C14H19NOC_{14}H_{19}NO. The compound features a seven-membered azepane ring substituted with an ethyl group and a methoxyphenyl moiety, which are critical for its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 3-Ethyl-3-(3-methoxyphenyl)azepan-2-one exhibit significant antimicrobial effects. For instance, derivatives with similar structures have shown activity against various bacterial strains, including multi-drug resistant organisms. In vitro tests demonstrated minimum inhibitory concentrations (MICs) ranging from 2 to 64 μg/mL against pathogens such as E. coli and MRSA .

Neuroprotective Effects

Research has highlighted the potential neuroprotective properties of azepane derivatives. Specifically, compounds that inhibit prolyl oligopeptidase (PREP), an enzyme implicated in neurodegenerative diseases, have been investigated. PREP inhibitors may reduce α-synuclein aggregation, a hallmark of Parkinson's disease . Given the structural similarities, it is hypothesized that 3-Ethyl-3-(3-methoxyphenyl)azepan-2-one could exhibit similar neuroprotective effects.

The biological activity of 3-Ethyl-3-(3-methoxyphenyl)azepan-2-one is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : Compounds in this class may act as inhibitors of serine proteases like PREP, affecting neuropeptide metabolism and aggregation processes.
  • Antioxidant Activity : Some studies suggest that azepane derivatives can reduce oxidative stress by modulating reactive oxygen species (ROS) levels, contributing to their neuroprotective effects .
  • Membrane Disruption : The antimicrobial action may involve disruption of bacterial cell membranes, leading to cell lysis.

Study on Antimicrobial Activity

A study conducted on structurally related azepane compounds revealed promising results against Gram-positive and Gram-negative bacteria. The compounds were tested using standard broth microdilution methods, confirming their efficacy in inhibiting bacterial growth .

CompoundMIC (μg/mL)Target Bacteria
Azepane A32E. coli
Azepane B16MRSA
Azepane C64K. pneumoniae

Neuroprotective Study

In an experimental model of Parkinson's disease, a related compound was shown to significantly reduce α-synuclein aggregation and improve motor function in mice . This suggests that 3-Ethyl-3-(3-methoxyphenyl)azepan-2-one could potentially offer similar benefits.

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